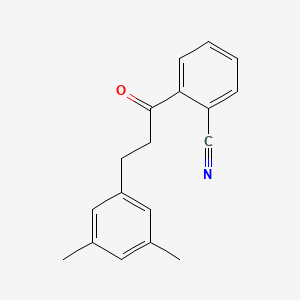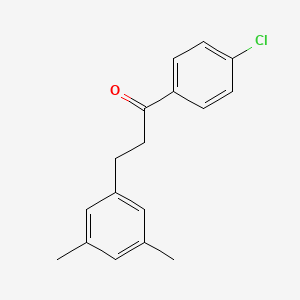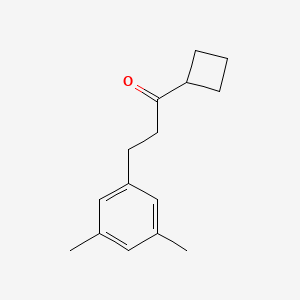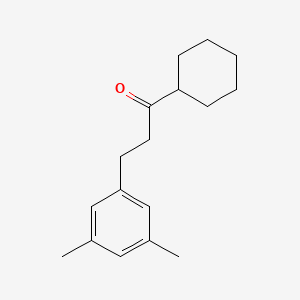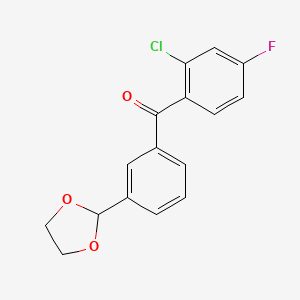![molecular formula C32H32O8 B3023962 C-Methylcalix[4]resorcinarene CAS No. 74708-10-4](/img/structure/B3023962.png)
C-Methylcalix[4]resorcinarene
Vue d'ensemble
Description
C-Methylcalix4resorcinarene is a member of the calix4resorcinarene family, which are macrocyclic compounds formed by the condensation of resorcinol and aldehydes. These compounds are known for their unique bowl-shaped structures and ability to form host-guest complexes. C-Methylcalix4resorcinarene, in particular, features methyl groups at the bridging methylene positions, enhancing its hydrophobic character and making it a versatile molecule in various applications .
Mécanisme D'action
Target of Action
C-Methylcalix4resorcinarene (CMCR) is a versatile molecule in supramolecular host-guest chemistry . It primarily targets other molecules to form a host-guest complex . The large number of hydroxyl groups along its rim allows it to act as a hydrogen bond donor, producing extended structures or binding ligands to give an extended cavity capable of taking up large guests .
Mode of Action
CMCR interacts with its targets through hydrogen bonding and metal coordination . It can form a variety of hydrogen-bonded networks . The CMCR molecules can adopt any of four conformations: crown, boat, chair, and scoop . These conformations demonstrate the flexibility of the molecular frame .
Biochemical Pathways
The biochemical pathways of CMCR are primarily related to its ability to form a variety of hydrogen-bonded networks . It can produce extended structures or bind ligands to give an extended cavity capable of taking up large guests . This ability allows CMCR to influence a variety of biochemical pathways, particularly those involving supramolecular host-guest chemistry .
Pharmacokinetics
Its ability to form a variety of hydrogen-bonded networks suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of CMCR’s action is the formation of a variety of hydrogen-bonded networks . These networks can include organic or inorganic guests , demonstrating the versatility of CMCR in supramolecular host-guest chemistry .
Action Environment
The action of CMCR can be influenced by environmental factors. For example, the conformation of CMCR can depend on the templating molecules and the specifics of the crystallization process . Additionally, the formation of CMCR’s hydrogen-bonded networks can be influenced by the presence of other molecules, such as 4,4’-bipyridine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: C-Methylcalix4resorcinarene is typically synthesized through an acid-catalyzed condensation reaction between resorcinol and acetaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid as a catalyst, under reflux conditions in ethanol. The reaction yields crystalline C-Methylcalix4resorcinarene with high purity .
Industrial Production Methods: While the laboratory synthesis of C-Methylcalix4resorcinarene is well-documented, industrial production methods are less common. scaling up the acid-catalyzed condensation reaction is feasible, provided that the reaction conditions are carefully controlled to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: C-Methylcalix4resorcinarene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
C-Methylcalix4resorcinarene has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
C-Methylcalix4resorcinarene is unique among calix4resorcinarenes due to the presence of methyl groups at the bridging methylene positions. This modification enhances its hydrophobicity and stability compared to other calix4resorcinarenes. Similar compounds include:
- Calix4resorcinarene: Lacks the methyl groups, making it less hydrophobic.
- Tetraphenylcalix 4resorcinarene: Features phenyl groups, which provide different steric and electronic properties .
C-Methylcalix4resorcinarene stands out due to its unique structural features and versatile applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDNYTQTRISCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398195 | |
| Record name | C-Methylcalix[4]resorcinarene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-98-9 | |
| Record name | C-Methylcalix[4]resorcinarene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of C-Methylcalix[4]resorcinarene?
A1: The molecular formula of this compound is C32H32O8, and its molecular weight is 544.59 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly utilize Fourier Transform Infrared (FT-IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of CMCR and its derivatives. [, , , , , , ]
Q3: What are the typical conformational isomers observed in this compound?
A3: CMCR exhibits various conformations depending on the surrounding environment and interacting molecules. The most common conformations observed are chair, crown, flattened cone, boat, and a hybrid scoop-shaped conformation. [, , , , , , ]
Q4: How does the thermal stability of this compound compare to commercial antioxidants?
A4: Thermogravimetric analysis (TGA) reveals that CMCR and its derivatives, like those functionalized with ethoxymethyl and hexylthiolmethyl chains (CMCR-1 and CMCR-2), exhibit superior thermal stability compared to the commercial antioxidant 2,6-Di-tert-butyl-4-methylphenol (BHT). []
Q5: What applications utilize the thermal-oxidative aging resistance of this compound?
A5: CMCR, particularly its derivatives like the sulphonic lanthanum complex (CMCR-La), demonstrates significant potential in enhancing the thermal-oxidative aging resistance of natural rubber (NR) vulcanizates. This is attributed to the presence of multi-phenolic groups, high molecular weight, and the ability of lanthanum ions to bind and scavenge free radicals. []
Q6: Can this compound be used as a stationary phase in chromatography?
A6: Yes, CMCR demonstrates potential as a stationary phase in high-performance liquid chromatography (HPLC). Researchers have successfully developed both MCR-HPS (with hydroxypropoxy-propylsilyl) and BAMCR-HPS (bromoacetate-substituted MCR-HPS) particles for this purpose. [, ]
Q7: How does this compound interact with guest molecules?
A7: CMCR interacts with guest molecules through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π interactions. The bowl-like cavity of CMCR provides a suitable environment for encapsulating guest molecules. [, , , , , , , , , , , ]
Q8: Can you provide examples of guest molecules encapsulated by this compound?
A8: CMCR has been shown to encapsulate a variety of guest molecules, including benzophenone, benzil, decamethylruthenocene, m-xylene, p-chlorotoluene, adamantanone, [2.2]paracyclophane, nitrobenzene, ferrocenes, acetonitrile, and ortho-carborane. [, , , , , , , , , ]
Q9: What is the significance of supramolecular isomerism in this compound frameworks?
A9: Supramolecular isomerism, arising from different arrangements of CMCR and linker molecules, leads to the formation of diverse framework structures. These structures possess varying cavity sizes and shapes, impacting their ability to accommodate guest molecules and influencing their potential applications. [, , , , ]
Q10: How are this compound derivatives utilized in photolithography?
A10: CMCR derivatives containing protective groups like tert-butoxycarbonylmethyl (t-BM) and a photoacid generator (PAG) have shown promise as positive-working photoresists. Upon UV irradiation and subsequent baking, these materials undergo deprotection, enabling the development of high-resolution patterns. [, ]
Q11: Can you explain the role of this compound derivatives in scanning proximal probe lithography?
A11: CMCR exhibits potential as a molecular resist in scanning proximal probe lithography (SPPL), offering high-resolution patterning capabilities. Operating under ambient conditions and utilizing a scanning tunneling microscope (STM), SPPL with CMCR can achieve feature sizes down to the nanometer scale. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



